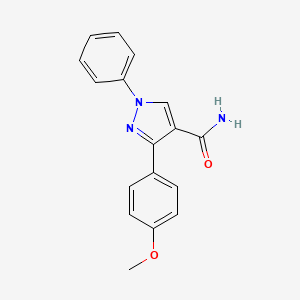
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has been the subject of scientific research due to its potential biological and medicinal applications. MPPC belongs to the family of pyrazole derivatives, which have shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell division and inflammation. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system by enhancing the activity of certain immune cells and reducing the activity of others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential applications in various disease models. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo, as well as its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and modulating the immune system.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)16-15(17(18)21)11-20(19-16)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOCBMJDIRUTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B3947608.png)
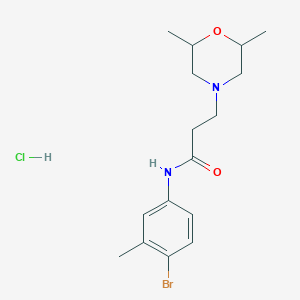
![1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3947613.png)

![2-[(3,4-dichlorobenzyl)thio]-5-(1-phenylcyclopentyl)-1,3,4-oxadiazole](/img/structure/B3947620.png)
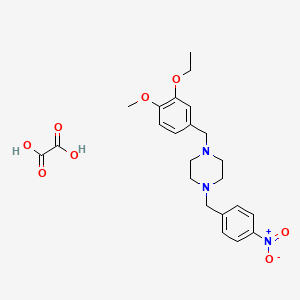
![4-butyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3947630.png)
![3-(3-methoxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947641.png)

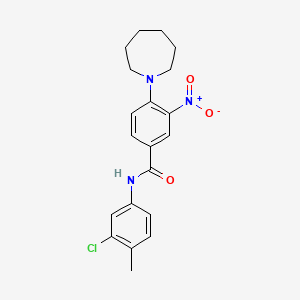
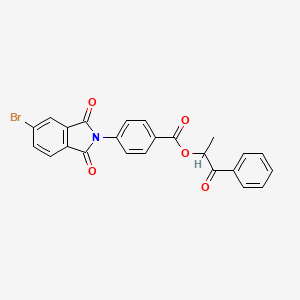
![4-(1-azepanylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3947685.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)